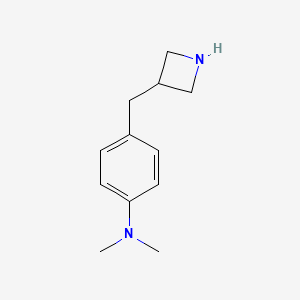
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
One common synthetic route starts with the preparation of N-Boc-azetidin-3-one, which is then subjected to a Horner–Wadsworth–Emmons reaction to form the azetidine ring . The resulting intermediate is then reacted with N,N-dimethylaniline under suitable conditions to yield the target compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-ylmethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The azetidine ring and the aniline moiety contribute to its binding affinity and specificity towards these targets. Detailed studies using techniques like X-ray crystallography and molecular docking are employed to elucidate the exact binding interactions and pathways involved .
Comparison with Similar Compounds
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline can be compared with other azetidine derivatives and aniline-based compounds. Similar compounds include:
4-(azetidin-3-ylmethyl)pyridine: This compound has a pyridine ring instead of an aniline moiety and exhibits different chemical and biological properties.
N,N-dimethylaniline: Lacks the azetidine ring and has different reactivity and applications.
Azetidine-2-one derivatives: These compounds have a carbonyl group in the azetidine ring and are used in different contexts, such as β-lactam antibiotics.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18N2/c1-14(2)12-5-3-10(4-6-12)7-11-8-13-9-11/h3-6,11,13H,7-9H2,1-2H3 |
InChI Key |
MVRBQAARZJXFCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
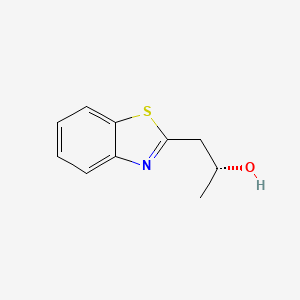
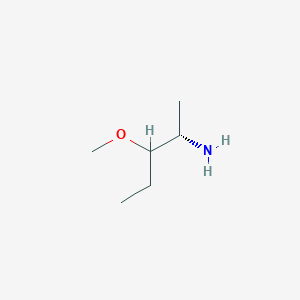


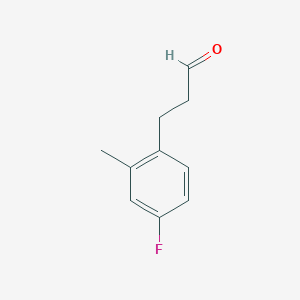
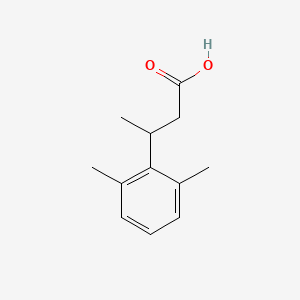
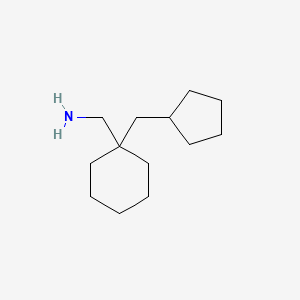

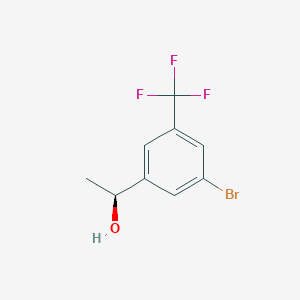

![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
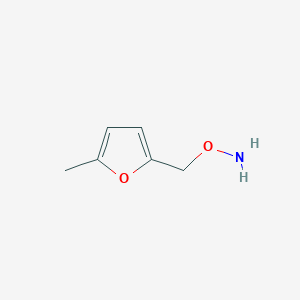
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
